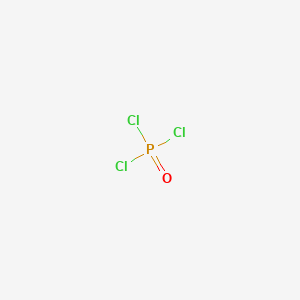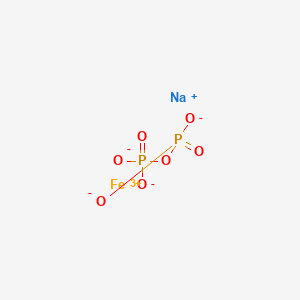![molecular formula C4H4N6 B157187 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine CAS No. 10179-84-7](/img/structure/B157187.png)
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
Overview
Description
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
The primary targets of 2H-triazolo[4,5-d]pyrimidin-5-amine, also known as 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine or 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine, are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has been found to inhibit CDK2, leading to significant growth inhibition of various cell lines . Similarly, it has demonstrated potent inhibitory activity against EGFR .
Biochemical Pathways
The inhibition of CDK2 and EGFR affects multiple biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . On the other hand, the inhibition of EGFR can disrupt cell survival, growth, and differentiation pathways, thereby inhibiting tumor formation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and tumor formation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis . By inhibiting EGFR, it can disrupt cell survival and growth pathways, thereby inhibiting tumor formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, often in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; usually in polar solvents under reflux.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It serves as a core structure in the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolopyrimidine derivatives, such as:
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar in structure but differs in the position of the amino group, which can lead to different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with different nitrogen positioning, often used in kinase inhibition studies.
1,2,4-Triazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern, showing distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the position of functional groups, which confer unique reactivity and biological activity profiles compared to its analogs.
Properties
IUPAC Name |
2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQEPWQSBKWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342902 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10179-84-7 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)
